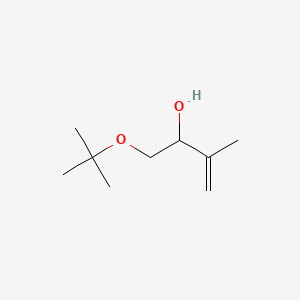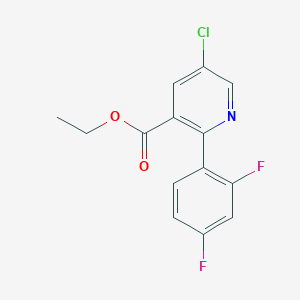
(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) bismethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate is a complex organic compound with a molecular formula of C30H50O10. This compound is characterized by its multiple ether and ester linkages, making it a versatile molecule in various chemical applications. It is often used in the synthesis of polymers and as a monomer in the production of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate typically involves a multi-step process:
Esterification: The initial step involves the esterification of 2-methylprop-2-enoic acid with ethylene glycol to form 2-methylprop-2-enoyloxy ethyl ether.
Etherification: This intermediate is then subjected to etherification with 4-(2-hydroxyethoxy)phenol to form the corresponding ether.
Coupling Reaction: The final step involves a coupling reaction with 4-(2-hydroxyethoxy)phenylpropan-2-yl ether to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification and etherification reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or amines replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique mechanical and thermal properties.
Biological Studies: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Material Science: It is employed in the production of coatings and adhesives with enhanced durability and resistance to environmental factors.
Medical Research: The compound is investigated for its potential use in tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of 2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets:
Polymerization: The compound undergoes free radical polymerization, where the double bonds react to form long polymer chains.
Hydrogel Formation: In biological systems, the compound can form hydrogels through cross-linking reactions, providing a matrix for drug encapsulation and release.
Surface Interaction: In material science, the compound interacts with surfaces to form strong adhesive bonds, enhancing the mechanical properties of coatings and adhesives.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but fewer functional groups.
Hexyl 2-methylprop-2-enoate: Another ester with a longer alkyl chain, affecting its solubility and reactivity.
2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate: A compound with fewer ether linkages, resulting in different physical and chemical properties.
Uniqueness
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate is unique due to its multiple ether and ester linkages, providing it with enhanced flexibility and reactivity. This makes it particularly valuable in applications requiring advanced material properties and biocompatibility.
Propiedades
Número CAS |
56744-60-6 |
|---|---|
Fórmula molecular |
C31H40O8 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C31H40O8/c1-23(2)29(32)38-21-17-34-15-19-36-27-11-7-25(8-12-27)31(5,6)26-9-13-28(14-10-26)37-20-16-35-18-22-39-30(33)24(3)4/h7-14H,1,3,15-22H2,2,4-6H3 |
Clave InChI |
NREFJJBCYMZUEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCCOC(=O)C(=C)C |
Números CAS relacionados |
75212-93-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















